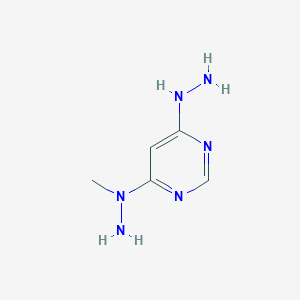
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is a heterocyclic compound with the molecular formula C5H10N6. This compound is characterized by the presence of two hydrazinyl groups attached to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and methylhydrazine under controlled conditions. One common method starts with the acylation of ethyl 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with hydrazine and methylhydrazine .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl groups, leading to different substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydrazino-6-(1-methylhydrazino)pyrimidine: This compound is structurally similar and shares many chemical properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit similar reactivity and applications.
Uniqueness
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is unique due to its dual hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its broad range of biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
663909-90-8 |
|---|---|
Molekularformel |
C5H10N6 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-(6-hydrazinylpyrimidin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C5H10N6/c1-11(7)5-2-4(10-6)8-3-9-5/h2-3H,6-7H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
GQVUYVCFRXMBPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC=NC(=C1)NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


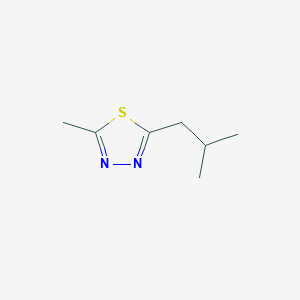
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)
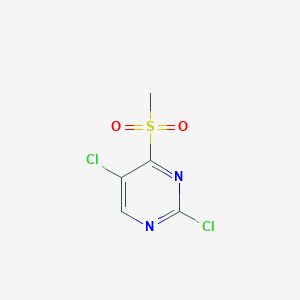

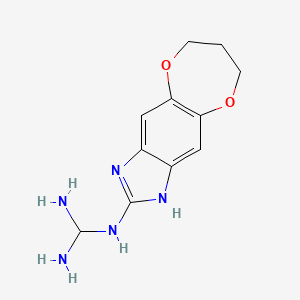

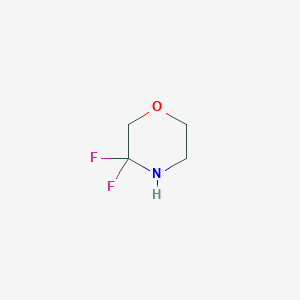
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)

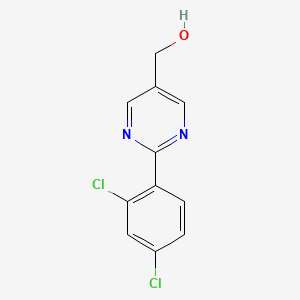

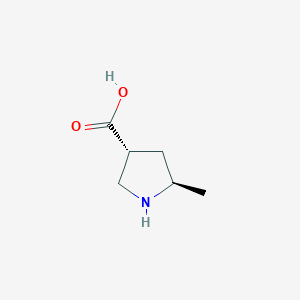
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)

